molecular formula C21H24N6O B7067233 N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7067233
M. Wt: 376.5 g/mol
InChI Key: LURXQQFIPSFTDF-UHFFFAOYSA-N
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Description

N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a benzimidazole core, a pyridazine ring, and a pyrrolidine moiety

Properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-20(17-11-12-19(25-24-17)26-13-5-6-14-26)23-21-22-16-9-3-4-10-18(16)27(21)15-7-1-2-8-15/h3-4,9-12,15H,1-2,5-8,13-14H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXQQFIPSFTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyridazine ring and the pyrrolidine moiety. Common reagents used in these reactions include cyclopentylamine, benzimidazole derivatives, and pyridazine precursors. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can mimic natural nucleotides, allowing the compound to bind to specific sites on proteins or DNA. This binding can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-(1-cyclopentylbenzimidazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other benzimidazole derivatives.

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